REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH:8]N)[CH:5]=[CH:6][CH:7]=1.[C:10]([N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1)([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].Cl.CC(OC(OC(OC(C)(C)C)=O)=O)(C)C.C(N(CC)CC)C>C(O)C.CN(C1C=CN=CC=1)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:19]3[CH2:18][N:17]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:22][CH2:21][C:20]=3[NH:8][C:4]=2[CH:3]=1
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Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1CCC(CC1)=O
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Name
|
|
Quantity
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368 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
39.2 g
|
Type
|
reactant
|
Smiles
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CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
46.4 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
195 mg
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 18 h
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Duration
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18 h
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
were then added
|
Type
|
WASH
|
Details
|
The mixture was washed with 0.5 N HCl
|
Type
|
CUSTOM
|
Details
|
the organic phase was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
The resulting mixture of regioisomers
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (silica gel, hexanes/EtOAc, 100:0 to 80:20 to 50:50
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2C3=C(NC2C1)CCN(C3)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |